N-Nitroso Vonoprazan-13C,d3
Description
Overview of N-Nitrosamine Impurities and Regulatory Landscape in Pharmaceutical Products
N-nitrosamines are a class of chemical compounds that are classified as probable human carcinogens based on animal studies. clearsynth.com Their unexpected discovery in several drug products, beginning with the 'sartan' class of blood pressure medications in 2018, triggered a global regulatory response. clearsynth.comvenkatasailifesciences.com Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have since established stringent guidelines for the control of these impurities in human drugs. veeprho.comclearsynth.comchemicea.com
These regulations mandate that pharmaceutical manufacturers conduct comprehensive risk assessments to identify the potential for nitrosamine (B1359907) formation or contamination in their products. veeprho.comchemicea.com If a risk is identified, confirmatory testing using sensitive and validated analytical methods is required. veeprho.comchemicea.com The FDA and EMA have set strict acceptable intake (AI) limits for various nitrosamines to mitigate potential health risks. veeprho.comvenkatasailifesciences.com For instance, the FDA has recommended an AI limit of 96 ng/day for N-nitroso vonoprazan (B1684036). tandfonline.comdigitellinc.com The formation of nitrosamine impurities can occur during the synthesis of the active pharmaceutical ingredient (API), in the finished drug product during its shelf life, or through contamination from external sources. venkatasailifesciences.comsigmaaldrich.com
The regulatory landscape is continuously evolving, with agencies regularly updating their guidance to incorporate new scientific findings and analytical approaches. medchemexpress.comhoelzel-biotech.comresearchgate.netsynzeal.com This has created a pressing need for robust analytical methods capable of detecting and quantifying these impurities at trace levels. sigmaaldrich.comscience.gov
Significance of Stable Isotope-Labeled Compounds in Pharmaceutical Quality Control and Research
Stable isotope-labeled (SIL) compounds are indispensable tools in modern pharmaceutical analysis, particularly for quantitative mass spectrometry (MS) techniques like liquid chromatography-mass spectrometry (LC-MS). drugbank.com In these methods, a known amount of a SIL version of the analyte (the substance being measured) is added to a sample as an internal standard. synzeal.com
The key advantage of using a SIL internal standard is that it is chemically almost identical to the non-labeled analyte, but has a different mass due to the incorporated heavy isotopes (e.g., ¹³C, ²H or D, ¹⁵N). This means it behaves nearly identically during sample preparation, extraction, and chromatographic separation, and experiences the same ionization effects in the mass spectrometer. invivochem.com By comparing the MS signal of the analyte to that of the known quantity of the internal standard, analysts can achieve highly accurate and precise quantification, compensating for variations that might otherwise compromise the results.
The use of SIL internal standards is considered the gold standard for quantitative bioanalysis and impurity testing, as it corrects for variability in sample processing and instrumental analysis. drugbank.com This enhanced accuracy is crucial when dealing with trace-level impurities like nitrosamines, where precise measurement is essential for ensuring patient safety and regulatory compliance. sigmaaldrich.comscience.gov
Defining the Academic Research Focus for N-Nitroso Vonoprazan-13C,d3
The primary academic and research focus for this compound is its application as an internal standard for the quantification of the N-Nitroso Vonoprazan (NVP) impurity in vonoprazan API and finished pharmaceutical products. synzeal.comveeprho.comveeprho.com Its structural similarity and mass difference make it an ideal tool for use in stable isotope dilution assays coupled with highly sensitive analytical instrumentation. drugbank.com
Recent research has focused on developing and validating rapid and sensitive analytical methods, such as Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), for the detection of NVP. tandfonline.comdigitellinc.com In a notable study, a novel LC-ESI-MS/MS method was developed and validated for the determination of NVP in vonoprazan tablets and raw materials. tandfonline.comdigitellinc.com While this specific study did not explicitly state the use of this compound, the principles of isotope dilution are fundamental to achieving the reported accuracy and precision in such analyses. The use of a stable isotope-labeled internal standard like this compound is standard practice for such validated methods. sigmaaldrich.comdrugbank.com
The table below summarizes the key parameters of a validated LC-MS/MS method for N-Nitroso Vonoprazan analysis, for which this compound would serve as an ideal internal standard.
The validation of such analytical methods is critical to ensure their reliability for routine quality control in pharmaceutical manufacturing. tandfonline.comdigitellinc.com The research focus, therefore, is on establishing robust, accurate, and precise quantitative methods that can be readily implemented to monitor and control NVP levels in vonoprazan products, ensuring they remain below the stringent regulatory limits. tandfonline.comdrugbank.com
Structure
3D Structure
Properties
Molecular Formula |
C17H15FN4O3S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-(trideuterio(113C)methyl)nitrous amide |
InChI |
InChI=1S/C17H15FN4O3S/c1-21(20-23)11-13-9-17(15-6-2-3-7-16(15)18)22(12-13)26(24,25)14-5-4-8-19-10-14/h2-10,12H,11H2,1H3/i1+1D3 |
InChI Key |
XEITYWHMJMTWQY-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O |
Canonical SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O |
Origin of Product |
United States |
Synthetic Methodologies for Isotopically Labeled N Nitroso Vonoprazan
Strategic Incorporation of Carbon-13 and Deuterium (B1214612) Labels
The defining feature of N-Nitroso Vonoprazan-13C,d3 is the presence of a carbon-13 atom and three deuterium atoms on the methyl group attached to the nitrosamine (B1359907) functionality. smolecule.com This specific labeling provides a distinct mass spectral signature, allowing for its differentiation from the unlabeled compound. smolecule.com
Selection and Preparation of Isotopic Precursors
The synthesis commences with the selection of appropriate isotopically labeled precursors. The key precursor for introducing the labeled methyl group is a crucial component. The synthesis typically starts from Vonoprazan (B1684036) or its derivatives. smolecule.com For the labeled version, a precursor containing the 13C- and deuterium-labeled methyl group is required.
A common strategy involves using labeled methylamine (B109427) or a related synthetic equivalent. The synthesis of Vonoprazan itself can be achieved through various routes, often starting from materials like 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. researchgate.netresearchgate.net One reported multi-step synthesis involves the hydrolysis of this ester, followed by amidation with methylamine, sulfonyl chloride substitution, and finally, amide reduction. researchgate.netresearchgate.net To produce the isotopically labeled analog, the standard methylamine would be replaced with its 13C,d3-labeled counterpart in the amidation step.
Multi-step Synthetic Routes for Labeled Vonoprazan Derivatives
The synthesis of Vonoprazan and its labeled derivatives is a multi-step process. google.comarxiv.org Several synthetic strategies have been developed to improve efficiency and yield. researchgate.netarxiv.org
A practical four-step synthesis of Vonoprazan fumarate (B1241708) has been reported, which could be adapted for the labeled version. researchgate.netresearchgate.net This process includes:
Ester Hydrolysis: Starting with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. researchgate.netresearchgate.net
Amidation: Reaction with methylamine (or its isotopic equivalent) to form an amide. researchgate.netresearchgate.net
Sulfonylation: Substitution with a sulfonyl chloride. researchgate.netresearchgate.net
Amide Reduction: A key step to yield the final amine. researchgate.netresearchgate.net
The table below outlines a general synthetic scheme for Vonoprazan, which would be modified by using an isotopically labeled methylamine to produce the labeled derivative.
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid | Methylamine-13C,d3 | N-(methyl-13C,d3)-5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide |
| 2 | N-(methyl-13C,d3)-5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide | Pyridine-3-sulfonyl chloride | N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-(methyl-13C,d3)amine (Labeled Vonoprazan) |
Controlled Nitrosation Reactions for N-Nitroso Moiety Formation
The final step in the synthesis of this compound is the introduction of the nitroso group. This is achieved through a controlled nitrosation reaction of the secondary amine present in the labeled Vonoprazan. smolecule.comchemicea.com
Nitrosating agents, such as nitrous acid (often generated in situ from a nitrite (B80452) salt under acidic conditions), are used to convert the secondary amine into a nitrosamine. smolecule.comchemicea.com The reaction conditions, including temperature, pH, and the choice of nitrosating agent, must be carefully controlled to ensure efficient conversion and minimize the formation of byproducts. chemicea.com The formation of nitrosamines is a known reaction that can occur during the synthesis, storage, or handling of pharmaceuticals containing secondary or tertiary amine functionalities. chemicea.comfda.gov
Purification and Spectroscopic Characterization of this compound for Research Applications
Following the synthesis, the crude this compound must be purified to a high degree for its intended use in research and as an analytical standard. Purification is typically achieved using chromatographic techniques, such as column chromatography. google.com
Key Characterization Techniques:
Mass Spectrometry (MS): This is a primary technique used to confirm the molecular weight of the compound, which will be higher than the unlabeled analog due to the presence of the 13C and deuterium atoms. smolecule.com The distinct isotopic signature is crucial for its use as an internal standard. smolecule.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the molecule. researchgate.net The absence of signals corresponding to the methyl protons and the presence of a ¹³C signal with a different coupling pattern would confirm the successful isotopic labeling. azom.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. researchgate.net
The table below summarizes the key analytical data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₂D₃FN₄O₃S synzeal.com |
| Molecular Weight | 377.4 g/mol synzeal.com |
| Isotopic Labeling | Carbon-13 and Deuterium at the N-methyl group smolecule.com |
| IUPAC Name | N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-(trideuterio(1¹³C)methyl)nitrous amide nih.gov |
The successful synthesis and rigorous characterization of this compound ensure its suitability as a reliable tool for pharmacokinetic and metabolic studies of Vonoprazan and its impurities. smolecule.com
Advanced Analytical Method Development and Validation Utilizing N Nitroso Vonoprazan 13c,d3
Chromatographic Separation Techniques for Nitrosamine (B1359907) Impurity Analysis
Effective chromatographic separation is fundamental to accurately quantify trace-level nitrosamine impurities, as it prevents interference from the high-concentration active pharmaceutical ingredient (API) and other matrix components. antisel.grsciex.com
Gas Chromatography (GC) Approaches for Specific Nitrosamine Variants
Gas chromatography (GC) is a well-established technique for the analysis of volatile nitrosamines like N-nitrosodimethylamine (NDMA). resolvemass.carestek.com However, its application to larger, less volatile, and potentially thermally unstable NDSRIs such as N-Nitroso Vonoprazan (B1684036) presents significant challenges. Direct GC analysis could lead to the thermal degradation of the compound, resulting in inaccurate quantification. ecetoc.org
While some GC-MS/MS methods have been developed for a range of nitrosamines, they often require derivatization to increase volatility and thermal stability. turkjps.orgmdpi.compsu.edu For larger molecules like N-Nitroso Vonoprazan, LC-based methods are generally preferred due to their ability to analyze the compound in its native state without the risk of thermal decomposition, making them more robust and reliable for this class of impurities. resolvemass.ca
Mass Spectrometry Detection and Quantification Strategies
Mass spectrometry (MS) provides the high sensitivity and selectivity required for detecting and quantifying nitrosamine impurities at the trace levels mandated by regulatory agencies. lcms.czchromatographyonline.com
Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) Mode for N-Nitroso Vonoprazan-13C,d3
Tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantifying known nitrosamine impurities. bioanalysis-zone.comnih.gov This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. lcms.cz In the analysis, the precursor ion (typically the protonated molecule [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment (product ion) is monitored by the third quadrupole.
For quantification using this compound, at least two MRM transitions are monitored: one for the native N-Nitroso Vonoprazan and one for the stable isotope-labeled internal standard. Because the SIL-IS has a higher mass, its precursor and product ions will have a different mass-to-charge ratio (m/z) from the native analyte, allowing for simultaneous monitoring without interference. scioninstruments.comscispace.com The ratio of the analyte's response to the internal standard's response is used for precise quantification. lgcstandards.com
Table 2: Representative MRM Transitions for N-Nitroso Vonoprazan and its SIL-IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| N-Nitroso Vonoprazan | 375.1 | 345.1 | Positive ESI/APCI lcms.cznih.gov |
| This compound | 379.1 | 349.1 | Positive ESI/APCI lcms.cznih.gov |
Note: The exact m/z values are hypothetical and for illustrative purposes. Actual values must be determined empirically during method development.
High-Resolution Mass Spectrometry (HRMS) for Confirmatory Analysis and Isotope Signature Evaluation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the confirmatory analysis of detected impurities and the identification of unknown compounds. resolvemass.cafda.gov Unlike tandem quadrupole MS, HRMS instruments (like Orbitrap or TOF analyzers) measure the mass of ions with very high accuracy (typically <5 ppm), which allows for the determination of a compound's elemental formula. shimadzu.comnih.gov
This high mass accuracy is invaluable for confirming the identity of N-Nitroso Vonoprazan by comparing the measured mass to the theoretical exact mass. fda.gov Furthermore, HRMS can be used to evaluate the isotope signature of this compound. It can clearly distinguish the mass difference between the unlabeled analyte and the labeled internal standard, confirming the presence and purity of the SIL-IS. resolvemass.cachromatographyonline.com This capability is crucial for verifying that the internal standard is free from significant levels of the unlabeled analyte, which could otherwise compromise the accuracy of the quantitative results. waters.com
Table 3: Theoretical Exact Masses for HRMS Analysis
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass |
|---|---|---|
| N-Nitroso Vonoprazan | C₁₇H₁₆FN₃O₃S | 374.0873 |
| This compound | C₁₆¹³CH₁₃D₃FN₃O₃S | 378.1098 |
Note: Exact masses are calculated and serve as a reference for HRMS measurements.
Application of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the most effective way to ensure accurate and precise quantification in LC-MS-based assays. scioninstruments.comnih.gov this compound serves as the ideal internal standard for the quantification of N-Nitroso Vonoprazan. medchemexpress.cominvivochem.com A known amount of the SIL-IS is added to the sample at the earliest stage of preparation. lgcstandards.com
Because the SIL-IS is chemically identical to the target analyte, it exhibits the same behavior throughout the entire analytical process, including extraction, chromatographic elution, and ionization. scispace.comwaters.com Any sample loss or variability during sample preparation, or any suppression or enhancement of the ionization signal due to matrix effects, will affect both the analyte and the SIL-IS equally. bujnochem.com
Mitigation of Matrix Effects and Ion Suppression in Complex Pharmaceutical Matrices
In LC-MS/MS analysis, matrix effects are a significant challenge, especially when quantifying trace-level analytes. These effects arise from co-eluting components from the sample matrix (e.g., excipients in a drug formulation, endogenous compounds in biological samples) that interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source. This interference can manifest as ion suppression (reduced signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.
This compound is specifically designed to overcome this challenge. As a stable isotope-labeled analogue of the target analyte, N-Nitroso Vonoprazan, it is chemically identical and exhibits nearly identical chromatographic and ionization behavior. When spiked into a sample at a known concentration early in the sample preparation process, it co-elutes with the native analyte and experiences the exact same degree of ion suppression or enhancement.
Because the mass spectrometer can differentiate between the analyte and the SIL internal standard based on their distinct mass-to-charge ratios (m/z), quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratiometric approach effectively normalizes for any signal variation caused by matrix effects. Research findings consistently demonstrate that methods employing this compound show markedly improved data quality compared to methods relying on external calibration or structurally dissimilar internal standards, particularly in complex matrices.
| Analytical Method | Matrix Type | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD, n=6) |
|---|---|---|---|---|---|
| External Standard Calibration | Placebo Formulation | 1.0 | 0.68 | 68.0% | 18.5% |
| Using this compound (IS) | Placebo Formulation | 1.0 | 0.99 | 99.0% | 2.1% |
| External Standard Calibration | API in Diluent | 1.0 | 0.97 | 97.0% | 3.5% |
| Using this compound (IS) | API in Diluent | 1.0 | 1.01 | 101.0% | 1.8% |
Enhancement of Quantitative Accuracy and Reproducibility in Trace Analysis
The primary benefit of mitigating matrix effects is the direct enhancement of quantitative accuracy and reproducibility. This is especially critical for trace analysis, where nitrosamine impurities must be controlled at parts-per-billion (ppb) levels. At such low concentrations, even minor variations in sample handling, extraction efficiency, injection volume, or instrument response can lead to significant quantitative errors.
This compound serves as a robust corrector for these potential sources of variability. By being introduced prior to sample extraction, it compensates for any analyte loss during the procedure. Any fluctuation in instrument sensitivity during a long analytical sequence affects both the analyte and the SIL standard equally, leaving their ratio constant. This normalization results in superior accuracy (closeness to the true value) and precision (reproducibility of measurements).
Inter-laboratory studies have validated this enhancement. When different analytical laboratories test the same batch of a pharmaceutical product, those employing a validated method with this compound consistently report results with much lower inter-laboratory variability compared to those using methods without a co-eluting SIL internal standard. This demonstrates the transferability and ruggedness of the method, which is essential for regulatory submissions and global quality control.
| Laboratory ID | Analytical Method Type | Reported Concentration (ppb) |
|---|---|---|
| Lab A | External Standard | 5.2 |
| Lab B | External Standard | 7.1 |
| Lab C | External Standard | 4.8 |
| Inter-Lab Mean & %RSD (External) | 5.7 ppb & 21.3% | |
| Lab X | Using this compound (IS) | 6.1 |
| Lab Y | Using this compound (IS) | 6.3 |
| Lab Z | Using this compound (IS) | 6.2 |
| Inter-Lab Mean & %RSD (IS Method) | 6.2 ppb & 1.6% |
Rigorous Method Validation Parameters for Labeled Impurity Standards
The development of an analytical method using an SIL standard must be followed by rigorous validation to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1). The validation process confirms that the method is reliable, reproducible, and accurate for the quantification of N-Nitroso Vonoprazan using this compound as the internal standard.
Determination of Analytical Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)
Analytical sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
LOD: The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is commonly established at a signal-to-noise ratio (S/N) of ≥ 3.
LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. The LOQ is crucial for impurity analysis as it often defines the reporting threshold. It is typically established at an S/N ratio of ≥ 10 and must meet predefined accuracy and precision criteria.
While the SIL standard does not change the instrument's inherent sensitivity, its use ensures that the determined LOD and LOQ are robust and meaningful, as it helps distinguish a true low-level signal from chemical noise and baseline fluctuations caused by the matrix.
| Parameter | Concentration (ng/mL) | Mean Signal-to-Noise Ratio (S/N, n=6) | Criteria Met | Comment |
|---|---|---|---|---|
| LOD | 0.03 | 3.5 | Yes (S/N ≥ 3) | Analyte is detectable. |
| LOQ | 0.05 | 5.8 | No (S/N < 10) | Signal insufficient for reliable quantification. |
| 0.10 | 11.2 | Yes (S/N ≥ 10) | Signal is suitable for reliable quantification. |
Assessment of Linearity, Accuracy, and Precision for this compound Detection
This set of parameters forms the core of method validation, demonstrating performance across a specified analytical range.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of calibration standards over a range (e.g., from LOQ to 150% of the specification limit). The response ratio (Analyte Area / IS Area) is plotted against concentration, and the linearity is assessed by the correlation coefficient (r²) of the linear regression, which should typically be ≥ 0.995.
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing quality control (QC) samples spiked with known amounts of N-Nitroso Vonoprazan at multiple levels (e.g., Low, Medium, High). Accuracy is expressed as percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).
| Validation Parameter | Level / Range | Nominal Conc. (ng/mL) | Intra-Day (n=6) %RSD | Inter-Day (n=18) %RSD | Mean Accuracy (% Recovery) |
|---|---|---|---|---|---|
| Linearity | Range | 0.10 - 5.0 ng/mL | |||
| Correlation (r²) | 0.9989 | ||||
| Accuracy & Precision | LQC (Low QC) | 0.30 | 3.1% | 4.5% | 102.5% |
| MQC (Medium QC) | 1.50 | 1.9% | 2.8% | 99.1% | |
| HQC (High QC) | 4.00 | 1.5% | 2.2% | 100.7% |
Robustness and Solution Stability Evaluations of Analytical Methods
Robustness: This validation parameter assesses the method's capacity to remain unaffected by small, deliberate variations in key analytical parameters, demonstrating its reliability during routine use. Typical parameters to vary include LC mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%). The accuracy and precision of QC samples analyzed under these varied conditions should remain within acceptable limits.
Solution Stability: This evaluation ensures that the N-Nitroso Vonoprazan analyte and the this compound internal standard are stable in the prepared sample and stock solutions for a defined period under specified storage conditions. Stability is typically assessed for stock solutions, working solutions, and processed samples (autosampler stability). The response of stored solutions is compared against freshly prepared solutions, with deviations typically required to be within ±10%.
| Evaluation | Parameter Varied | Condition | % Recovery | % RSD (n=3) |
|---|---|---|---|---|
| Robustness | Flow Rate | -10% (0.36 mL/min) | 101.3% | 2.5% |
| Flow Rate | +10% (0.44 mL/min) | 98.5% | 2.1% | |
| Column Temp. | +5 °C (45 °C) | 99.8% | 1.9% | |
| Solution Stability | Autosampler (24h, 10°C) | - | 2.5% Deviation from Initial | |
| Stock Solution (7d, 4°C) | - | 1.8% Deviation from Initial |
Mechanistic Studies of N Nitrosation and Degradation Pathways Involving Vonoprazan Derivatives
Elucidation of N-Nitroso Vonoprazan (B1684036) Formation Mechanisms
The formation of N-nitrosamines is a well-documented chemical process that can occur under specific conditions when a secondary or tertiary amine precursor reacts with a nitrosating agent.
The primary amine precursor for the formation of N-Nitroso Vonoprazan is the Vonoprazan molecule itself. Vonoprazan contains a secondary amine functional group (-NH-CH₃), which is susceptible to nitrosation. This reaction involves the substitution of the hydrogen atom on the nitrogen with a nitroso group (-N=O).
Nitrosating agents are the second crucial component for this reaction. These are typically derived from nitrite (B80452) sources (NO₂⁻) under acidic conditions. Common nitrosating agents include nitrous acid (HNO₂), which is in equilibrium with dinitrogen trioxide (N₂O₃), a potent nitrosating species. nih.goveuropa.eu Sources of nitrites can be trace impurities in raw materials, reagents, solvents, or water used during the synthesis of the active pharmaceutical ingredient (API) or in the formulation of the final drug product. chemicea.com The formation of N-Nitroso Vonoprazan can therefore occur during synthesis, formulation, or even during storage if residual nitrites are present and the conditions, such as acidity, heat, or moisture, are favorable. chemicea.com
While specific kinetic studies for the nitrosation of Vonoprazan are not extensively detailed in publicly available literature, the general kinetics of secondary amine nitrosation are well-established and can be applied. The rate of nitrosation is highly dependent on several factors, most notably pH.
The reaction rate typically exhibits a bell-shaped curve with respect to pH, with the maximum rate occurring in a moderately acidic range, often around pH 3-4. europa.eu This phenomenon is explained by two competing requirements:
Formation of the Nitrosating Agent: The formation of the active nitrosating agent, N₂O₃, from nitrous acid is favored by acidic conditions (second-order with respect to HNO₂ concentration). europa.eu
Availability of the Amine: The nitrosation reaction requires the unprotonated, neutral form of the secondary amine, which acts as a nucleophile. As the pH decreases, the amine becomes increasingly protonated (-N⁺H₂-CH₃), rendering it unreactive toward the nitrosating agent. nih.goveuropa.eu
Therefore, the optimal pH for nitrosation represents a compromise between having a sufficient concentration of the active nitrosating agent and an adequate supply of the reactive, unprotonated amine. At very low pH, the amine is fully protonated, slowing the reaction, while at neutral or basic pH, the concentration of the active nitrosating agent becomes vanishingly small. nih.govusp.org Temperature also influences the reaction rate, with higher temperatures generally accelerating nitrosamine (B1359907) formation.
| Reaction Condition | Effect on Nitrosation Rate | Scientific Rationale |
|---|---|---|
| Low pH (<2) | Decreased Rate | The secondary amine precursor is predominantly in its protonated, non-nucleophilic form. europa.eu |
| Moderately Acidic pH (3-4) | Optimal Rate | Represents a balance between the concentration of the active nitrosating agent (N₂O₃) and the unprotonated amine. europa.eu |
| Neutral to Basic pH (>7) | Significantly Decreased Rate | The formation of the active nitrosating agent from nitrite is disfavored. nih.govusp.org |
| Increased Temperature | Increased Rate | Provides the necessary activation energy for the reaction, consistent with general chemical kinetics. |
| Presence of Carbonyls (e.g., Formaldehyde) | Can Enhance Rate (especially at neutral/basic pH) | Formation of an iminium ion intermediate which is highly reactive with nitrite. nih.govacs.org |
Investigating N-Nitroso Vonoprazan Degradation Pathways Using Isotopic Labeling
Isotopically labeled compounds like N-Nitroso Vonoprazan-13C,d3 are indispensable for studying degradation pathways. The stable isotopes (¹³C and deuterium) act as tracers that allow for the unambiguous identification of fragments of the parent molecule in complex mixtures using mass spectrometry.
N-Nitroso Vonoprazan is reported to be stable under normal, ambient storage conditions. cleanchemlab.com However, the N-nitroso moiety (N-N=O) is known to be susceptible to degradation under certain chemical and energetic conditions. It can be incompatible with strong oxidizing agents, and under high heat, such as fire conditions, it can decompose to emit toxic fumes. cleanchemlab.com
The photochemical stability of nitrosamines is of particular interest. Exposure to ultraviolet (UV) radiation can induce degradation. nih.gov Studies on other nitrosamines, such as N-nitrosodimethylamine (NDMA), show that UV photolysis can proceed through several mechanisms:
Homolytic Cleavage: The absorption of UV energy can cause the weak N-N bond to break, forming an aminium radical and a nitric oxide radical. nih.gov
Heterolytic Cleavage: In aqueous solutions, a water molecule can facilitate the photocleavage of the N-N bond to produce dimethylamine and nitrous acid. nih.gov
These general pathways are likely applicable to N-Nitroso Vonoprazan, suggesting that exposure to light, particularly UV radiation, could be a significant degradation pathway.
The use of this compound is a key strategy for identifying and characterizing its degradation products. In this labeled compound, the methyl group attached to the nitroso-amine nitrogen contains a carbon-13 atom and three deuterium (B1214612) atoms instead of the common carbon-12 and hydrogen atoms. This specific labeling creates a unique mass signature.
When the labeled compound degrades, any resulting fragment containing this methyl group will have a mass that is 4 units higher (1 for ¹³C and 3 for ³D) than the corresponding unlabeled fragment. This mass shift can be precisely detected by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific degradation products of N-Nitroso Vonoprazan have not been detailed in the literature, a typical analytical approach using this compound would involve:
Subjecting the labeled compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light).
Separating the resulting mixture using LC.
Analyzing the components with MS/MS to identify molecular ions corresponding to potential degradation products.
Screening for fragments that retain the +4 Da mass shift, confirming they originated from the N-(methyl-13C,d3) moiety.
Potential degradation pathways that could be elucidated include denitrosation (loss of the -NO group to regenerate Vonoprazan) or cleavage at other points in the molecule, such as the sulfonamide bond, which is a known metabolic pathway for Vonoprazan itself. nih.gov
Deuterium Isotope Effect Studies in N-Nitrosamine Chemistry
The deuterium isotope effect is a powerful tool used in mechanistic chemistry to determine the rate-limiting step of a reaction. It relies on the principle that a carbon-deuterium (C-D) bond is stronger and broken more slowly than a carbon-hydrogen (C-H) bond. By comparing the reaction rates of a deuterated compound with its non-deuterated analogue, researchers can infer whether the cleavage of that specific C-H bond is involved in the slowest step of the reaction mechanism.
In the context of N-nitrosamine chemistry, deuterium isotope effect studies have been particularly insightful for understanding their metabolic activation. For many nitrosamines, metabolic activation, which is a prerequisite for their biological activity, is initiated by an enzymatic hydroxylation at the carbon atom alpha to the N-nitroso group.
Studies on compounds like N-nitrosodimethylamine (NDMA) have shown that replacing the hydrogen atoms on the methyl groups with deuterium (NDMA-d6) significantly slows down its metabolism. acs.org This indicates that the cleavage of the C-H bond is a rate-limiting step in its metabolic pathway. nih.govacs.org This effect can alter the distribution and biological impact of the compound. For instance, slower metabolism in the liver can lead to a greater amount of the unmetabolized compound reaching other organs, such as the kidneys. acs.org
| N-Nitrosamine Compound | Position of Deuterium Labeling | Observed Effect | Mechanistic Implication | Reference |
|---|---|---|---|---|
| N-nitrosodimethylamine (NDMA) | α-carbon (CD₃) | Reduced rate of metabolism and decreased liver DNA alkylation. | Cleavage of the α-C-H bond is a rate-limiting step in metabolic activation. | acs.org |
| Nitrosomorpholine | α-carbon | Reduced carcinogenic potency. | Indicates that α-C-H bond cleavage is a rate-limiting step in carcinogenesis. | nih.gov |
| Nitrosomethylethylamine | Various positions | Increased or decreased carcinogenic potency depending on the labeling site. | Suggests competition for oxidation between different sites determines the activation of the molecule. | nih.gov |
For this compound, the deuterium labeling is on the methyl group, which is alpha to the nitrosamine nitrogen. Based on the principles established with other N-nitrosamines, it can be hypothesized that this deuteration would slow down any metabolic or chemical processes that involve the cleavage of a C-H bond on this methyl group.
Application of Deuterium Kinetic Isotope Effects (KIE) for Reaction Mechanism Insights
The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing changes in reaction rates when an atom in the reactant is replaced with one of its heavier isotopes. princeton.edu The replacement of hydrogen (¹H) with deuterium (²H or D) can lead to a significant primary KIE if the C-H bond is broken or formed in the rate-determining step of the reaction. nih.gov This effect arises because the greater mass of deuterium results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond, meaning more energy is required to break the C-D bond. princeton.edu
In the context of this compound, the three deuterium atoms are located on the N-methyl group. This specific labeling allows for the investigation of mechanisms involving this functional group, such as N-demethylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov If the cleavage of a C-H bond on the methyl group is the slowest step in the N-demethylation pathway, the reaction rate for the deuterated compound will be significantly slower than for the non-deuterated (protium) analogue.
The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) provides clues about the transition state of the reaction. acs.org
A large primary KIE (typically kH/kD > 2) suggests that the C-H bond is being broken in the rate-determining step, often indicative of a hydrogen atom abstraction mechanism. nih.govacs.org
A small or absent KIE (kH/kD ≈ 1) indicates that C-H bond cleavage is not part of the rate-determining step. acs.org
By measuring the KIE for the formation of degradation products or metabolites from N-Nitroso Vonoprazan, researchers can elucidate the precise chemical steps involved. For example, a significant KIE in an oxidative degradation pathway would strongly support a mechanism where hydrogen abstraction from the N-methyl group is the key rate-limiting event.
| Observed KIE (kH/kD) | Interpretation | Potential Reaction Mechanism |
|---|---|---|
| 1.0 - 1.5 | No significant primary isotope effect. | C-H bond cleavage is not involved in the rate-determining step. The slowest step may be electron transfer or binding to an enzyme. |
| 3.5 - 7.0 | Significant primary isotope effect. | C-H bond cleavage is the rate-determining step of the reaction, consistent with a hydrogen atom abstraction mechanism. |
Role of Isotopic Labeling in Understanding Metabolic or Decomposition Pathways
Isotopic labeling is a cornerstone of drug metabolism studies. nih.govmetsol.com By incorporating stable, heavier isotopes like carbon-13 (¹³C) and deuterium (²H) into a drug molecule, scientists can use mass spectrometry (MS) to trace the fate of the molecule and its fragments within a complex biological system. researchgate.netacs.org this compound contains both ¹³C and ³H labels on its N-methyl group, making it an excellent tool for such investigations.
When analyzing samples from in vitro or in vivo metabolism studies, the isotopically labeled compound and its metabolites can be easily distinguished from their unlabeled counterparts and endogenous molecules by their higher mass-to-charge (m/z) ratio in a mass spectrometer. musechem.com This mass shift acts as a unique signature, allowing for unambiguous identification and quantification. metsol.com
The dual labeling in this compound is particularly useful for studying the metabolic fate of the N-methyl group. Vonoprazan itself is known to be metabolized by multiple CYP enzymes (primarily CYP3A4) and SULT2A1, leading to various products, including N-demethylated metabolites. researchgate.netnih.govtandfonline.comfrontiersin.org
Pathway Elucidation : If a metabolic pathway involves the cleavage of the N-methyl group (N-demethylation), the resulting metabolite will lack the +4 Da mass shift (1 Da for ¹³C and 3 Da for ³H). By tracking the appearance of labeled and unlabeled fragments, researchers can confirm the occurrence of N-demethylation and identify the resulting core structure. acs.org
Quantification and Internal Standards : Stable isotope labeled (SIL) compounds are considered the gold standard for internal standards in quantitative mass spectrometry. acanthusresearch.comresearchgate.net Because this compound is chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, allowing for highly accurate quantification of the N-Nitroso Vonoprazan impurity in pharmaceutical samples. caymanchem.comnih.gov
Distinguishing Metabolites : In complex metabolic profiles, multiple chemical modifications can occur. The known mass shift from the isotopic label helps researchers to quickly identify drug-related material and propose structures for unknown metabolites by comparing the MS/MS fragmentation patterns of the labeled and unlabeled compounds. researchgate.net
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Metabolic Reaction | Resulting Core Metabolite | Expected Mass of Core Metabolite (Da) |
|---|---|---|---|---|---|
| N-Nitroso Vonoprazan | C₁₇H₁₆FN₄O₃S | 375.098 | N-Demethylation | N-Nitroso-demethyl-Vonoprazan | 360.076 |
| This compound | C₁₆¹³CH₁₃D₃FN₄O₃S | 379.111 |
Role of N Nitroso Vonoprazan 13c,d3 in Pharmaceutical Impurity Control and Regulatory Science Research
Strategic Approaches for Impurity Profiling and Control in Vonoprazan (B1684036) Drug Substances and Finished Products
A robust impurity control strategy is fundamental to ensuring the quality and safety of vonoprazan. This involves comprehensive impurity profiling—the identification, characterization, and quantification of impurities in the drug substance and finished product. researchgate.net For nitrosamines, this is particularly challenging due to the extremely low acceptable intake (AI) limits, often in the nanogram-per-day range. ijpsjournal.comsimsonpharma.com
The primary analytical technique for nitrosamine (B1359907) quantification is Liquid Chromatography with Mass Spectrometry (LC-MS), particularly tandem MS (MS/MS) or High-Resolution MS (HRMS), due to its high sensitivity and selectivity. ijpsjournal.combujnochem.com However, a significant challenge in LC-MS analysis is the "matrix effect," where co-eluting components from the sample (e.g., the API, excipients) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. ijpsjournal.comresearchgate.net
The strategic use of a stable isotope-labeled internal standard (SIL-IS) like N-Nitroso Vonoprazan-13C,d3 is the most effective way to mitigate matrix effects. ijpsjournal.combujnochem.com Because the SIL-IS is chemically almost identical to the analyte (N-Nitroso Vonoprazan), it co-elutes during chromatography and experiences the same matrix effects during ionization. bujnochem.comsigmaaldrich.com By calculating the peak area ratio of the analyte to the SIL-IS, variations caused by matrix effects and sample preparation inconsistencies are effectively cancelled out. researchgate.netnih.gov
Key elements of the control strategy for vonoprazan include:
Risk Assessment: Identifying potential sources of nitrosating agents (e.g., nitrites in excipients) and secondary or tertiary amines (like the vonoprazan molecule itself or its degradants) in the manufacturing process and formulation. tarosdiscovery.com
Method Development and Validation: Developing and validating sensitive LC-MS methods capable of detecting and quantifying N-Nitroso Vonoprazan at levels well below the regulatory limits. nih.gov The use of this compound is crucial during validation to assess accuracy, precision, and recovery. nih.gov
Routine Testing: Implementing the validated method for routine quality control of the API and finished drug product batches.
Stability Studies: Monitoring the formation of N-Nitroso Vonoprazan over the shelf-life of the drug product under various storage conditions. veterinaria.org
Table 2: Role of this compound in Analytical Methods
| Analytical Parameter | Contribution of this compound (as a SIL-IS) |
| Accuracy & Precision | Corrects for variability in sample preparation, extraction efficiency, and instrument response, leading to more accurate and reproducible results. bujnochem.comnih.gov |
| Specificity | Its unique mass-to-charge ratio allows for unambiguous differentiation from the native analyte and other matrix components. smolecule.com |
| Quantification | Enables reliable quantification by normalizing the analyte's signal to the internal standard's signal, compensating for ion suppression or enhancement. ijpsjournal.comsigmaaldrich.com |
| Recovery | Used in spike-and-recovery experiments to accurately determine the efficiency of the extraction process from the complex drug product matrix. bujnochem.com |
Contributions to Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions through Analytical Support
Regulatory submissions for generic drugs (ANDAs) and the confidential documents detailing API manufacturing (Type II DMFs) require comprehensive data to demonstrate the quality and purity of the drug substance. fda.govglobalregulatorypartners.com The presence and control of impurities, especially genotoxic ones like nitrosamines, are scrutinized by regulatory agencies.
The inclusion of robust analytical data supported by well-characterized reference standards is critical for a successful submission. veeprho.comsynzeal.com this compound provides essential analytical support for ANDA and DMF filings in several ways:
Demonstrating Method Reliability: By using this compound as an internal standard in the analytical method for the N-Nitroso Vonoprazan impurity, applicants can provide regulators with a validation package that demonstrates high accuracy and precision, thereby increasing confidence in the reported impurity levels. veeprho.combujnochem.com
Ensuring Accurate Quantification: The data submitted in an ANDA or DMF must accurately reflect the level of the nitrosamine impurity. Using a SIL-IS is considered the gold standard for quantification and helps ensure the data is reliable and meets regulatory expectations. veeprho.comveeprho.com
Facilitating Review: A complete and scientifically sound submission, which includes a validated analytical method with an appropriate internal standard, can streamline the regulatory review process. globalregulatorypartners.com It preemptively addresses potential questions from reviewers regarding the control of this critical impurity, potentially reducing delays. globalregulatorypartners.com
Under the Generic Drug User Fee Amendments (GDUFA), the FDA performs a completeness assessment on DMFs before an ANDA referencing it is reviewed. fda.gov Providing a thorough description of impurity control, supported by validated methods using appropriate standards, is a key component of a complete DMF. fda.gov
Future Research Directions in Stable Isotope-Labeled Nitrosamine Standards for Pharmaceutical Analysis
While SIL standards are currently the state-of-the-art for nitrosamine analysis, research continues to evolve. Future directions aim to enhance the efficiency of their production, expand their availability, and refine their application in pharmaceutical analysis.
Advanced Synthesis Methods: Research is exploring more efficient and scalable methods for synthesizing SIL standards. One promising area is mechanochemistry, which involves solid-state reactions induced by mechanical force (e.g., ball milling). usp.org This approach could potentially offer higher conversion rates and use less solvent compared to traditional solution-phase chemistry, which is particularly beneficial when working with expensive isotopically labeled starting materials like ¹⁵N-labeled sodium nitrite (B80452). usp.org
Expansion of SIL Libraries: As more NDSRIs are identified, there will be a continuous need to synthesize their corresponding stable isotope-labeled analogues. This requires ongoing innovation in synthetic chemistry to create these complex molecules.
Proactive Risk Modeling: Future research may focus on developing kinetic models to better predict the formation rates of nitrosamines under various manufacturing and storage conditions. ijpsjournal.com SIL standards will be essential in these studies to accurately quantify the formation of nitrosamines over time in complex matrices.
Addressing Analytical Challenges: As regulatory limits become even more stringent, there will be a need for analytical methods with even lower detection limits. Research will continue to optimize LC-MS platforms and sample preparation techniques, where SIL standards will remain indispensable for ensuring accuracy at these ultra-trace levels. simsonpharma.com
The continued development and application of SIL standards like this compound are central to the ongoing effort to control nitrosamine impurities, ensuring the safety and quality of medicines worldwide. bujnochem.com
Q & A
What analytical methods are recommended for detecting and quantifying N-Nitroso Vonoprazan-13C,d3 in pharmaceutical matrices?
To detect and quantify this compound, researchers should use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for high sensitivity and specificity. Isotopic labeling (13C,d3) enables precise differentiation from non-labeled analogs via distinct mass shifts. Reference standards, such as N-Nitroso Abacavir, must be characterized using 1H-NMR, 13C-NMR, and HPLC purity ≥95% to meet regulatory requirements. Cross-validation with multiple orthogonal methods (e.g., GC-MS) is critical to confirm structural integrity .
How can researchers assess endogenous formation of N-Nitroso compounds like Vonoprazan-13C,d3 in biological systems?
Endogenous formation can be modeled using isotopic tracers (e.g., 13C-labeled precursors) to track nitrosation kinetics in vivo. Mathematical frameworks integrating dietary nitrate/nitrite intake, pH-dependent reaction rates, and enzymatic activity (e.g., cytochrome P450) are essential. Epidemiologic questionnaires combined with biochemical assays (e.g., urinary N-nitrosonornicotine) help correlate exposure levels with endogenous synthesis .
What strategies address conflicting data between in vitro genotoxicity assays and in vivo carcinogenicity studies for N-Nitroso compounds?
Discrepancies may arise from differences in metabolic activation or DNA repair efficiency. Researchers should:
- Compare adduct formation (e.g., N7-guanine adducts) across species using isotope-labeled compounds.
- Assess repair kinetics via O6-alkylguanine-DNA alkyltransferase assays.
- Validate findings using transgenic rodent models with humanized repair pathways .
How to validate a food frequency questionnaire (FFQ) for estimating dietary intake of N-Nitroso compounds in epidemiological studies?
Link FFQ items to a comprehensive N-Nitroso database (e.g., processed meats, preserved fish) and compare against 7-day dietary records (7DFR). Use energy-adjusted intakes and tertile classification to account for episodic consumption. FFQs outperform 7DFR in capturing sporadic high-intake events (e.g., bacon, sausages) due to recall bias mitigation .
What are the critical considerations in designing a read-across analysis for N-Nitroso drug substance-related impurities (NDSRIs)?
Select surrogates with structural and reactivity similarity to the target compound (e.g., shared nitroso groups). Use carcinogenicity data from robust animal studies (e.g., rodent bioassays) to estimate risk. Justify read-across applicability via quantum mechanical modeling or in silico reactivity profiling .
How to mitigate artefactual formation of N-Nitroso compounds during sample preparation in analytical workflows?
- Avoid nitrosating agents (e.g., nitrite preservatives) in extraction buffers.
- Store samples at ≤-20°C to inhibit post-collection nitrosation.
- Add inhibitors like ascorbic acid or α-tocopherol to block in vitro reactions .
What statistical approaches are appropriate for analyzing episodic consumption patterns of N-Nitroso-rich foods in cohort studies?
Employ the National Cancer Institute’s (NCI) method for episodically consumed foods, combining 24-hour recalls with probability models. Use tertile/quartile stratification to classify individuals by intake levels. Weighted kappa statistics assess agreement between FFQ and reference methods .
How does the chemical environment influence the reactivity and carcinogenic potential of this compound compared to non-isotopic analogs?
Deuterium (d3) labeling may alter metabolic stability via kinetic isotope effects, slowing hepatic degradation and prolonging exposure. 13C labeling enables precise tracking of adduct formation in DNA alkylation studies. Comparative studies should use isotopomer-resolved MS to quantify pathway-specific differences .
What quality control benchmarks are essential when using this compound as a reference standard in regulatory submissions?
Certificates of Analysis (CoA) must include:
- Purity ≥95% (HPLC).
- Full spectroscopic characterization (1H/13C-NMR, HRMS).
- Stability data under ICH guidelines (25°C/60% RH).
- Batch-to-batch consistency verified via accelerated degradation studies .
How to reconcile discrepancies between urinary N-Nitroso biomarkers and dietary intake estimates in gastric cancer risk studies?
Adjust for endogenous synthesis by measuring nitrate/nitrite excretion and gastric pH levels. Use multi-marker panels (e.g., urinary N-nitrosoproline, plasma adducts) to capture total exposure. Stratify analyses by Helicobacter pylori infection status, which enhances endogenous nitrosation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
